LogP Comparison: Propyl vs. Non-Alkylated Pyrazolo[3,4-d]pyrimidine Core
The N1-propyl substituent on 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine increases the calculated partition coefficient (clogP) by approximately 0.8 units relative to the non-alkylated 6-chloro-1H-pyrazolo[3,4-d]pyrimidine parent scaffold [1]. This moderate lipophilicity enhancement (estimated clogP ~2.1 for the propyl analog) improves predicted membrane permeability while maintaining aqueous solubility, in contrast to longer alkyl chains (e.g., hexyl) that can drive clogP above 3.0 and risk solubility-limited absorption [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP estimated at ~2.1 (N1-propyl-6-chloro derivative) |
| Comparator Or Baseline | clogP of non-alkylated 6-chloro-1H-pyrazolo[3,4-d]pyrimidine estimated at ~1.3; clogP of 1-hexyl analog estimated at >3.0 |
| Quantified Difference | ΔclogP ≈ +0.8 units vs. non-alkylated; ~0.9 units lower than 1-hexyl analog |
| Conditions | In silico clogP calculation (methodology consistent with Aydin et al., 2021 SAR study of N-alkylated pyrazolo[3,4-d]pyrimidines) |
Why This Matters
The propyl group provides a balanced lipophilicity profile that maximizes passive membrane permeability while maintaining adequate aqueous solubility, a critical requirement for cell-based kinase inhibitor screening where both target engagement and compound solubility must be achieved simultaneously.
- [1] Aydin, B. O., Anil, D., & Demir, Y. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), 2000330. View Source
- [2] Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189–7238. View Source
